molecular formula C19H14Cl2N2O5 B392139 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B392139
M. Wt: 421.2g/mol
InChI Key: NSUYNWCWXSBAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine trione core substituted with a dichlorobenzyl group and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Pyrimidine Trione Core: The pyrimidine trione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the pyrimidine trione core.

    Methoxybenzylidene Substitution: The final step involves the formation of the methoxybenzylidene moiety through a condensation reaction between the pyrimidine trione derivative and a methoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the benzylidene moiety could produce a methoxybenzyl derivative.

Scientific Research Applications

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of both dichlorobenzyl and methoxybenzylidene groups may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14Cl2N2O5

Molecular Weight

421.2g/mol

IUPAC Name

5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H14Cl2N2O5/c1-27-16-7-10(6-13-17(24)22-19(26)23-18(13)25)2-5-15(16)28-9-11-3-4-12(20)8-14(11)21/h2-8H,9H2,1H3,(H2,22,23,24,25,26)

InChI Key

NSUYNWCWXSBAPA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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